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Compound of Interest

Compound Name:
2,6-Dihydroxy-4-

methoxyacetophenone

Cat. No.: B1346105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

analogs of 2,6-dihydroxy-4-methoxyacetophenone, a naturally occurring phytoalexin. While

research on a broad spectrum of analogs is ongoing, this document focuses on the most

systematically studied series, particularly in the realm of anticancer activity, with additional

insights into the parent compound's antifungal properties. The data presented herein is

intended to guide future drug discovery and development efforts by elucidating the key

structural features that govern biological activity.

Antifungal Activity of 2,6-Dihydroxy-4-
methoxyacetophenone
2,6-Dihydroxy-4-methoxyacetophenone has demonstrated notable antifungal properties. The

following table summarizes its efficacy against two non-pathogenic fungal species.
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Compound Fungal Species ED50 (μM)

2,6-Dihydroxy-4-

methoxyacetophenone
Botrytis cinerea 45

2,6-Dihydroxy-4-

methoxyacetophenone
Phomopsis perniciosa 410

Anticancer Activity of 2-Hydroxy-4-
methoxyacetophenone Chalcone Analogs
A systematic study of chalcones derived from the closely related 2-hydroxy-4-

methoxyacetophenone has provided significant insights into the structural requirements for

anticancer activity. These analogs, which share a common acetophenone core, were evaluated

against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50)

are presented in the table below.
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Comp
ound
ID

R1 R2 R3 R4 R5

IC50
(μM)
vs.
MCF-
7

IC50
(μM)
vs.
MDA-
MB-
231

IC50
(μM)
vs.
HT29

IC50
(μM)
vs.
A549

LY-1 H H H H H > 20 > 20 > 20 > 20

LY-2 H H OCH3 OCH3 OCH3 4.61 10.21 6.83 8.95

LY-3 H H OH H H > 20 > 20 > 20 > 20

LY-4 H H Cl H H 15.62 > 20 18.34 > 20

LY-5 H Cl H H H > 20 > 20 > 20 > 20

LY-6 H H F H H 12.87 19.54 16.21 18.76

LY-7 H H CH3 H H > 20 > 20 > 20 > 20

LY-8 Cl H H H Cl 6.23 11.56 7.91 9.12

LY-9 H H NO2 H H > 20 > 20 > 20 > 20

LY-10 H H
N(CH3

)2
H H 5.89 9.88 7.15 8.43

Structure-Activity Relationship Analysis:

The anticancer activity data reveals several key trends:

Unsubstituted Chalcone (LY-1): The lack of substitution on the B-ring results in a loss of

cytotoxic activity.

Electron-Donating Groups: The presence of multiple methoxy groups (LY-2) or a

dimethylamino group (LY-10) on the B-ring significantly enhances anticancer activity across

all tested cell lines. This suggests that electron-donating properties are favorable for

cytotoxicity.
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Electron-Withdrawing Groups: Halogen substitution shows varied effects. A single fluorine

(LY-6) or chlorine (LY-4) at the para position confers moderate activity. However, di-chloro

substitution at the ortho and para positions (LY-8) leads to a significant increase in potency,

comparable to the best electron-donating group analogs. The nitro group (LY-9), a strong

electron-withdrawing group, results in inactivity.

Hydroxyl and Methyl Groups (LY-3 and LY-7): The presence of a single hydroxyl or methyl

group on the B-ring does not impart significant anticancer activity.

Experimental Protocols
Synthesis of 2-Hydroxy-4-methoxyacetophenone
Chalcone Analogs (General Procedure)
The synthesis of the chalcone analogs was achieved via the Claisen-Schmidt condensation

reaction.

Materials:

2-Hydroxy-4-methoxyacetophenone

Substituted benzaldehydes

Ethanol

Potassium hydroxide (40% aqueous solution)

Stirring apparatus

Ice bath

Procedure:

A mixture of 2-hydroxy-4-methoxyacetophenone (1 equivalent) and the appropriately

substituted benzaldehyde (1 equivalent) is dissolved in ethanol.

The solution is cooled in an ice bath, and a 40% aqueous solution of potassium hydroxide is

added dropwise with continuous stirring.
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The reaction mixture is stirred at room temperature for 24-48 hours.

The progress of the reaction is monitored by thin-layer chromatography.

Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute

hydrochloric acid to precipitate the crude chalcone.

The solid product is collected by filtration, washed with water until neutral, and dried.

Purification is carried out by recrystallization from a suitable solvent, such as ethanol.

In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized chalcones was evaluated using the 3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HT29, A549)

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin

96-well plates

MTT solution (5 mg/mL in phosphate-buffered saline)

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere

overnight.

The cells are then treated with various concentrations of the chalcone analogs (typically

ranging from 0.1 to 100 µM) for 48 hours.
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After the incubation period, 20 µL of MTT solution is added to each well, and the plates are

incubated for another 4 hours at 37°C.

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the

formazan crystals.

The absorbance is measured at 570 nm using a microplate reader.

The percentage of cell viability is calculated relative to untreated control cells, and the IC50

values are determined from the dose-response curves.

Visualizations
General Workflow for Synthesis and Evaluation of
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Caption: A flowchart illustrating the general process from synthesis to biological evaluation of

the acetophenone analogs.
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Caption: A diagram summarizing the influence of B-ring substituents on the anticancer activity

of the chalcone analogs.

To cite this document: BenchChem. [Structure-Activity Relationship of 2,6-Dihydroxy-4-
methoxyacetophenone Analogs: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1346105?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

